1,1'-[6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[6-(3,4-DIMETHYLPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 1-[6-(3,4-DIMETHYLPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or thiadiazine rings.
Scientific Research Applications
1-[6-(3,4-DIMETHYLPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its enzyme inhibitory properties make it a valuable tool for studying various biochemical pathways and developing enzyme-targeted therapies . Additionally, its antioxidant and antiviral activities have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[6-(3,4-DIMETHYLPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to modulate various biological activities . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity may result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Compared to other triazolothiadiazine derivatives, 1-[6-(3,4-DIMETHYLPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE stands out due to its unique structural features and diverse pharmacological activities . Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings, leading to variations in their biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[6-(3,4-dimethylphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H20N4O2S/c1-5-14(23)17-16(13-8-7-11(3)12(4)9-13)22(15(24)6-2)21-10-19-20-18(21)25-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
FPSYHFAUAXYXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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